4-(5-Oxazolyl)-benzamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8N2O2 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
4-(1,3-oxazol-5-yl)benzamide |
InChI |
InChI=1S/C10H8N2O2/c11-10(13)8-3-1-7(2-4-8)9-5-12-6-14-9/h1-6H,(H2,11,13) |
InChI Key |
OTFSNWHSDVUQIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CO2)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 5 Oxazolyl Benzamide and Its Analogues
Established Synthetic Pathways for Oxazole-Benzamide Scaffolds
The construction of oxazole-benzamide scaffolds relies on established and versatile chemical transformations. These pathways can be broadly categorized into methods for forming the oxazole (B20620) ring, strategies for creating the amide bond, and multistep sequences that combine these transformations to build the final molecule.
Classical Heterocyclic Synthesis Approaches (e.g., Bredereck Reaction, Cycloisomerization)
Classical methods for oxazole synthesis remain fundamental in constructing the core heterocyclic structure of 4-(5-oxazolyl)-benzamide.
The Bredereck reaction , for instance, provides a route to 2,4-disubstituted oxazoles through the reaction of α-haloketones with amides ijpsonline.com. This method is recognized for being an efficient, clean, and economical process for oxazole synthesis ijpsonline.com.
Another significant classical approach is the cycloisomerization of propargyl amides . This versatile reaction allows for the synthesis of polysubstituted oxazoles under mild conditions. The process typically begins with the cyclization of a propargyl amide to an oxazoline intermediate, which then isomerizes to the final oxazole product acs.orgnih.gov. This method has been shown to be effective for preparing 2,5-disubstituted and 2,4,5-trisubstituted oxazoles acs.orgnih.gov. The reaction can be mediated by silica gel, offering a practical and mild route to C(5)-β-carbonyl-substituted oxazoles, which are valuable building blocks in organic synthesis acs.org.
| Reaction Name | Starting Materials | Product Type | Key Features |
| Bredereck Reaction | α-Haloketones, Amides | 2,4-Disubstituted oxazoles | Efficient and economical ijpsonline.com. |
| Cycloisomerization | Propargyl amides | Polysubstituted oxazoles | Mild conditions, proceeds via an oxazoline intermediate acs.orgnih.gov. |
Amide Bond Formation Strategies for Benzamide (B126) Integration
The formation of the benzamide moiety is a critical step in the synthesis of the target compound. The most common approach involves the condensation reaction between a carboxylic acid and an amine nih.gov.
Direct amidation of a carboxylic acid, such as a benzoic acid derivative, with an amine can be achieved, though it often requires activating agents to proceed efficiently. Common activating agents include carbodiimides (like DCC or EDC), phosphonium salts (like BOP), and uranium salts (like HATU) nih.gov. These reagents convert the carboxylic acid into a more reactive intermediate that is readily attacked by the amine.
Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride or an ester, prior to reaction with the amine. For example, treating a benzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride will form the corresponding benzoyl chloride, which reacts readily with an amine to form the benzamide researchgate.net.
Titanium tetrachloride (TiCl₄) has also been reported as an effective reagent for the direct amidation of carboxylic acids with amines, providing the corresponding amides in moderate to excellent yields nih.gov.
| Amidation Strategy | Reagents | Key Features |
| Direct Condensation with Activating Agents | Carboxylic acid, Amine, DCC, EDC, HATU, etc. | In situ activation of the carboxylic acid nih.gov. |
| Acyl Chloride Method | Carboxylic acid, SOCl₂ or Oxalyl chloride, Amine | Formation of a highly reactive acyl chloride intermediate researchgate.net. |
| Direct Amidation with TiCl₄ | Carboxylic acid, Amine, TiCl₄ | Effective for a wide range of substrates nih.gov. |
Multistep Synthesis Routes to Substituted Oxazole-Benzamide Derivatives
The synthesis of substituted oxazole-benzamide derivatives typically involves a multistep approach that combines oxazole formation and amide bond formation. A plausible synthetic route to this compound could begin with the synthesis of a key intermediate, such as 4-(oxazol-5-yl)benzoic acid. This intermediate can then be converted to the final benzamide product.
One potential pathway to a substituted 4-(oxazol-5-yl)benzoic acid could involve the van Leusen oxazole synthesis, which reacts an aldehyde with tosylmethyl isocyanide (TosMIC) ijpsonline.com. For example, starting with 4-formylbenzoic acid, a reaction with TosMIC could yield 4-(oxazol-5-yl)benzoic acid.
Once the 4-(oxazol-5-yl)benzoic acid is obtained, it can be converted to this compound through one of the amide bond formation strategies mentioned previously. For instance, the carboxylic acid could be activated with a coupling agent and then reacted with ammonia or an appropriate amine.
Another approach could involve forming the benzamide moiety first, followed by the construction of the oxazole ring. For example, starting with 4-cyanobenzoic acid, this could be converted to 4-cyanobenzamide. The cyano group could then be a handle for further transformations to construct the oxazole ring.
Advanced and Sustainable Synthetic Strategies
In recent years, there has been a significant push towards developing more efficient and environmentally friendly synthetic methods. These advanced strategies often lead to higher yields, shorter reaction times, and a reduction in hazardous waste.
Microwave-Assisted Organic Synthesis of Oxazole Derivatives
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of oxazole derivatives nih.govacs.org. The use of microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating methods ias.ac.in.
A notable example is the microwave-assisted van Leusen synthesis of 5-substituted oxazoles. This method involves the reaction of aryl aldehydes with p-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a base, such as potassium phosphate, under microwave irradiation nih.govacs.org. This approach offers a rapid and efficient route to a variety of 5-substituted oxazoles with good functional group compatibility nih.govacs.org. The reaction conditions can be controlled to selectively produce either oxazoles or oxazolines nih.gov.
| Microwave-Assisted Reaction | Starting Materials | Product | Key Advantages |
| van Leusen Oxazole Synthesis | Aryl aldehydes, TosMIC, K₃PO₄ | 5-Substituted oxazoles | Rapid reaction times, high yields, good functional group tolerance nih.govacs.org. |
Catalytic Methodologies for Enhanced Synthesis Efficiency
The use of catalysts is another key strategy for improving the efficiency and sustainability of oxazole synthesis. Various metal catalysts, including those based on copper, gold, and palladium, have been successfully employed.
Copper-catalyzed reactions have been shown to be effective for the synthesis of oxazole derivatives. For instance, CuI can catalyze the cycloisomerization of terminal propargyl amides to form substituted dihydrooxazoles rsc.org. Copper(II) triflate has also been used to catalyze the coupling of α-diazoketones with amides to produce 2,4-disubstituted oxazoles ijpsonline.comtandfonline.com.
Gold catalysts are particularly effective for the cycloisomerization of propargyl amides to form oxazoles rsc.org. Zinc(II) triflate has also been used as a catalyst for the tandem cycloisomerization/allylic alkylation of N-(propargyl)arylamides to produce oxazole derivatives nih.govacs.org.
Palladium and nickel catalysts are often employed in cross-coupling reactions to introduce substituents onto the oxazole ring. For example, the Suzuki-Miyaura coupling reaction, catalyzed by a nickel catalyst, can be used for the production of 2,4,5-trisubstituted oxazoles from a carboxylic acid, an amino acid, and a dehydrative condensing agent with a boronic acid ijpsonline.comtandfonline.com.
| Catalytic Method | Catalyst | Reaction Type | Product |
| Cycloisomerization | CuI | Intramolecular cyclization | Substituted dihydrooxazoles rsc.org. |
| Coupling Reaction | Cu(OTf)₂ | Coupling of α-diazoketones and amides | 2,4-Disubstituted oxazoles ijpsonline.comtandfonline.com. |
| Tandem Cycloisomerization/Alkylation | Zn(OTf)₂ | Intramolecular cyclization and intermolecular alkylation | Substituted oxazoles nih.govacs.org. |
| Suzuki-Miyaura Coupling | Ni catalyst | Cross-coupling | 2,4,5-Trisubstituted oxazoles ijpsonline.comtandfonline.com. |
Green Chemistry Principles in Oxazole-Benzamide Synthesis
The application of green chemistry principles to the synthesis of oxazole-containing compounds, including this compound, aims to reduce the environmental impact of chemical processes. These principles focus on the use of less hazardous materials, energy efficiency, and waste reduction. Key green methodologies applicable to oxazole-benzamide synthesis include microwave-assisted synthesis, ultrasound-mediated reactions, and the use of environmentally benign solvents and catalysts.
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity. ijpsonline.comresearchgate.net In the context of oxazole synthesis, microwave-assisted methods can be applied to the key cyclization steps. For instance, the Hantzsch oxazole synthesis, a classical method, can be significantly accelerated under microwave irradiation. This technique is beneficial for the synthesis of benzoxazole (B165842) derivatives through the condensation of 2-aminophenol with aldehydes or carboxylic acids. researchgate.neteurekaselect.com The internal heating provided by microwave energy allows for rapid and uniform heating of the reaction mixture, which can minimize the formation of byproducts. eurekaselect.com
A notable example of microwave-assisted synthesis involves the reaction of substituted aryl aldehydes with tosylmethyl isocyanide (TosMIC) in the presence of a catalyst like potassium phosphate. ijpsonline.com This approach allows for the efficient synthesis of 5-substituted oxazoles. Solvent-free microwave-assisted synthesis of benzoxazole derivatives has also been reported, further enhancing the green credentials of this method by eliminating the need for volatile organic solvents. ijpsonline.com
Ultrasound-Mediated Synthesis:
Sonochemistry, the application of ultrasound to chemical reactions, provides another avenue for greening the synthesis of oxazole-benzamides. Ultrasound irradiation can enhance reaction rates and yields through the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures. nih.gov This method has been successfully employed for the synthesis of various heterocyclic compounds, including isoxazolines, under mild, aqueous conditions. nih.gov The use of ultrasound can facilitate reactions in water or with minimal solvent, contributing to a more sustainable process. nih.gov
Solvent-Free and Alternative Solvent Systems:
A core tenet of green chemistry is the reduction or elimination of hazardous solvents. Solvent-free synthesis, where the reaction is carried out in the absence of a solvent, is an ideal approach. researchgate.netrsc.org Grinding techniques and reactions on solid supports are examples of solvent-free methods that can be applied to heterocycle synthesis. rsc.org When a solvent is necessary, the use of greener alternatives such as water, ionic liquids, or supercritical fluids is encouraged. For instance, the synthesis of benzimidazole (B57391) derivatives, which are structurally related to the benzamide portion of the target molecule, has been successfully carried out in water.
The following table summarizes a comparison of green synthetic methods with conventional heating for the synthesis of oxazole derivatives.
| Method | Energy Source | Typical Reaction Time | Typical Yield | Solvent | Key Advantages |
| Conventional Heating | Thermal | Hours to Days | Moderate to Good | Often organic solvents | Well-established |
| Microwave-Assisted | Microwave | Minutes to Hours | Good to Excellent | Often solvent-free or reduced solvent | Rapid, high yield, energy efficient |
| Ultrasound-Mediated | Ultrasound | Minutes to Hours | Good to Excellent | Often aqueous or low-solvent | Mild conditions, energy efficient |
Derivatization and Functionalization Strategies for Structure-Activity Relationship Elucidation
The systematic derivatization and functionalization of a lead compound like this compound are crucial for elucidating its structure-activity relationship (SAR). SAR studies aim to identify which parts of a molecule are essential for its biological activity and how modifications to its structure affect its potency and selectivity. nih.govnih.gov For the this compound scaffold, derivatization can be explored at three primary locations: the benzamide nitrogen, the phenyl ring, and the oxazole ring.
N-Substituted Benzamides:
Modification of the amide functionality is a common strategy in medicinal chemistry. The synthesis of a library of N-substituted 4-(5-oxazolyl)-benzamides allows for the exploration of the impact of different substituents on biological activity. These derivatives can be prepared by reacting 4-(5-oxazolyl)benzoic acid with a variety of amines. The nature of the substituent on the nitrogen atom can influence properties such as hydrogen bonding capacity, lipophilicity, and metabolic stability. For example, the introduction of alkyl, aryl, or heterocyclic groups can probe the size and nature of the binding pocket of a biological target. nih.govresearchgate.net
Substitution on the Phenyl Ring:
The phenyl ring of the benzamide moiety offers multiple positions for substitution. Introducing electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule, which can in turn affect its binding affinity to a target. nih.gov Halogenation (e.g., with fluorine, chlorine, or bromine) or the introduction of methoxy (B1213986), nitro, or cyano groups at various positions on the phenyl ring can provide valuable SAR data. mdpi.com
Modification of the Oxazole Ring:
Bioisosteric Replacement:
Bioisosterism is a strategy used to replace a functional group with another that has similar physicochemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. rsc.orgcambridgemedchemconsulting.com In the context of this compound, the oxazole ring could be replaced with other five-membered heterocycles such as isoxazole, thiazole, or 1,3,4-oxadiazole to investigate the importance of the specific heteroatom arrangement. nih.govnih.gov Similarly, the benzamide group could be replaced with other linkers to explore different interactions with a biological target.
The following table provides a hypothetical summary of SAR findings for this compound analogues, based on general principles observed in related compound series.
| Position of Modification | Substituent | Effect on Hypothetical Activity | Rationale |
| Benzamide Nitrogen | Small alkyl groups | Increased activity | May enhance hydrophobic interactions in the binding pocket. |
| Benzamide Nitrogen | Bulky aromatic groups | Decreased activity | May cause steric hindrance. |
| Phenyl Ring (para-position) | Electron-withdrawing group (e.g., -Cl, -CF3) | Increased activity | May enhance binding affinity through electronic effects. |
| Phenyl Ring (ortho-position) | Any substituent | Decreased activity | Potential for steric clash with the binding site. |
| Oxazole Ring (C2-position) | Methyl group | Maintained or slightly increased activity | May provide additional hydrophobic interactions. |
Preclinical Pharmacological Spectrum of 4 5 Oxazolyl Benzamide Analogues
In Vitro Biological Screening Modalities
Assessment of Antimicrobial Activities (e.g., Antibacterial, Antiprotozoal)
Analogues featuring the benzamide (B126) and oxazole (B20620) moieties have shown significant potential as antimicrobial agents. Their activity has been evaluated against a variety of pathogens, including bacteria and protozoa.
Antibacterial Activity: Derivatives of 1,3-oxazole have demonstrated notable antibacterial effects. For instance, a study on 1,3-oxazole-5(4H)-ones derived from valine revealed moderate activity against Gram-positive bacteria. Specifically, 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and its corresponding 1,3-oxazol-5(4H)-one showed a Minimum Inhibitory Concentration (MIC) of 125 µg/mL against Staphylococcus aureus and Bacillus subtilis. Other related benzamide derivatives have also shown potent activity; one compound exhibited excellent efficacy against both B. subtilis and E. coli with MIC values of 6.25 µg/mL and 3.12 µg/mL, respectively. Furthermore, a 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide compound was particularly effective against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus, with MIC values ranging from 15.62 to 31.25 µmol/L.
| Compound Class | Organism | MIC (µg/mL) |
| 1,3-oxazol-5(4H)-one derivative | S. aureus ATCC 6538 | 125 |
| 1,3-oxazol-5(4H)-one derivative | B. subtilis ATCC 6683 | 125 |
| N-benzamide derivative (5a) | B. subtilis | 6.25 |
| N-benzamide derivative (5a) | E. coli | 3.12 |
| N-benzamide derivative (6b) | E. coli | 3.12 |
| N-benzamide derivative (6c) | B. subtilis | 6.25 |
Antiprotozoal Activity: The therapeutic reach of this class of compounds extends to antiprotozoal activity. Thiazole analogues, which are structurally related to oxazoles, have been investigated for their efficacy against kinetoplastid parasites. Nitazoxanide and its analogues, for example, have been shown to inhibit the in vitro growth of Trypanosoma cruzi and Leishmania mexicana. nih.gov Similarly, various benzimidazole (B57391) derivatives, which share structural similarities with the benzamide core, have demonstrated activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis. nih.gov One derivative containing a p-methoxyphenyl-1,2,3-triazole moiety was found to be more potent than the reference drug nifurtimox. nih.gov
Evaluation of Anti-inflammatory Potential in Cellular Models
Several analogues of 4-(5-Oxazolyl)-benzamide have been evaluated for their anti-inflammatory properties using various cellular models. These studies often measure the inhibition of key inflammatory mediators and enzymes.
For example, a series of 5-(4H)-oxazolones and their corresponding benzamides were assessed for their ability to inhibit lipoxygenase (LOX), an enzyme involved in the inflammatory cascade. A bisbenzamide derivative emerged as the most potent lipoxygenase inhibitor with a half-maximal inhibitory concentration (IC50) of 41 µM. mdpi.com Other benzamide derivatives from the same study were identified as strong inhibitors of proteolysis. mdpi.com
In other studies, benzoxazepine derivatives, which contain a related heterocyclic system, were shown to modulate the release of pro-inflammatory cytokines, including human interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α), in various cancer cell lines. nih.gov The anti-inflammatory effects of some compounds are mediated by the suppression of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) expression. This is often achieved through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. jddtonline.info
Enzyme Inhibition Assays (e.g., Cyclin-Dependent Kinase Inhibition for Related Scaffolds)
The ability of this compound analogues to inhibit specific enzymes is a key aspect of their pharmacological profile.
Nicotinamide Phosphoribosyltransferase (Nampt) Inhibition: Analogues of a potent cytotoxic agent, 4-[(7-bromo-2-methyl-4-oxo-3H-quinazolin-6-yl)methyl-prop-2-ynylamino]-N-(3-pyridylmethyl)benzamide, have been identified as powerful inhibitors of Nampt. The most effective compounds in this series demonstrated subnanomolar inhibition of the enzyme. researchgate.net
Human Ectonucleoside Triphosphate Diphosphohydrolase (h-NTPDase) Inhibition: Sulfamoyl benzamide derivatives have been synthesized and screened as selective inhibitors of h-NTPDase isoforms, which are implicated in conditions like thrombosis and cancer. Several compounds were found to inhibit h-NTPDases 1, 2, 3, and 8 with IC50 values in the sub-micromolar to low micromolar range. nih.gov For instance, one potent compound inhibited h-NTPDase3 with an IC50 of 0.72 µM, while another selectively blocked h-NTPDase8 with an IC50 of 0.28 µM. nih.gov
Heparanase Inhibition: A novel class of N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamides has been described as inhibitors of heparanase, an enzyme involved in cancer metastasis. Two lead compounds from this series displayed significant heparanase inhibitory activity with IC50 values of 0.23 µM and 0.29 µM. semanticscholar.org
Cyclin-Dependent Kinase (CDK) Inhibition: While direct evidence for CDK inhibition by this compound itself is limited, related benzamide scaffolds have been successfully developed as non-ATP competitive inhibitors of CDK2. These compounds target the cyclin binding groove, a substrate recruitment site, thereby preventing the protein-protein interaction necessary for kinase activation. Benzamide-capped peptidomimetics have shown potent inhibition of both CDK2/cyclin A and CDK4/cyclin D1.
| Enzyme Target | Compound Class | IC50 / Ki |
| Nampt | Quinazolinone Benzamide Analogue | Subnanomolar |
| h-NTPDase1 | Sulfamoyl Benzamide (3i) | 2.88 µM |
| h-NTPDase3 | Sulfamoyl Benzamide (3i) | 0.72 µM |
| h-NTPDase8 | Sulfamoyl Benzamide (2d) | 0.28 µM |
| Heparanase | Benzimidazole Benzamide (15h) | 0.29 µM |
| Heparanase | Benzimidazole Benzamide (23) | 0.23 µM |
| CDK2/cyclin A | Benzamide Peptidomimetic (1) | 0.69 µM |
Receptor Binding Profiling
The interaction of these analogues with various receptors has been explored, revealing selective antagonist activities.
N-(thiazol-2-yl)-benzamide analogues, which are structurally similar to oxazole-containing compounds, have been identified as the first selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. Several of these analogues proved to be equipotent ZAC antagonists with IC50 values between 1–3 µM. Importantly, a lead compound, TTFB, was shown to be selective, exhibiting no significant activity at other Cys-loop receptors, including 5-HT3A, α3β4 nicotinic acetylcholine, α1β2γ2s GABAA, or α1 glycine (B1666218) receptors, at concentrations up to 30 µM.
Furthermore, a biphenylsulfonamide derivative containing a 4-(2-oxazolyl) moiety, BMS-207940, was discovered to be an extremely potent and selective antagonist for the endothelin-A (ET(A)) receptor, with a binding affinity (Ki) of 10 pM. This compound showed 80,000-fold selectivity for the ET(A) receptor over the ET(B) receptor.
Investigation of Molecular Mechanisms of Action
Identification of Putative Molecular Targets and Pathways
Research into the molecular mechanisms of this compound analogues has identified several putative targets and pathways that explain their observed biological activities.
For antimicrobial action, one identified molecular target is the essential bacterial cell division protein FtsZ. Certain benzamide derivatives have been shown to interact with this protein, leading to a bactericidal effect and significant changes in bacterial morphology. nih.gov
The anti-inflammatory effects of related compounds have been linked to the modulation of key signaling pathways. For example, the inhibition of pro-inflammatory mediators has been shown to be mediated by the suppression of nuclear factor-κB (NF-κB) nuclear translocation and the phosphorylation of mitogen-activated protein kinases (MAPKs). jddtonline.info
In the context of receptor antagonism, N-(thiazol-2-yl)-benzamide analogues are suggested to act as negative allosteric modulators of the ZAC receptor. Evidence indicates that they target the transmembrane and/or intracellular domains of the receptor, leading to a noncompetitive antagonism of its signaling.
For anticancer activity, a proposed mechanism for N-(4-cyano-1,3-oxazol-5-yl)sulfonamides is the disruption of microtubule formation. This hypothesis is supported by COMPARE analysis, which showed a correlation with known microtubule-targeting agents like vinblastine (B1199706) and paclitaxel.
Finally, the enzyme inhibition mechanism for a class of benzoxazolone carboxamides targeting acid ceramidase (AC) has been identified as covalent binding to the catalytic cysteine residue of the enzyme.
Analysis of Cellular Responses and Signaling Cascades
Analogues of this compound have been investigated for their effects on various cellular processes, with research primarily focusing on their potential as antibacterial and anticancer agents. The cellular responses elicited by these compounds are intrinsically linked to their interaction with specific intracellular targets, leading to the modulation of critical signaling cascades.
One prominent area of investigation involves the antibacterial activity of oxazole-benzamide derivatives. Certain analogues have been identified as potent inhibitors of the bacterial cell division protein FtsZ. nih.gov FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for the formation of the Z-ring at the division site, a critical step in bacterial cytokinesis. Inhibition of FtsZ polymerization by these compounds disrupts the formation of the Z-ring, leading to filamentation of the bacteria and eventual cell death. nih.gov This mechanism has been observed in clinically significant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The cellular response to these FtsZ inhibitors is therefore characterized by a complete halt in cell division, a key indicator of their antibacterial efficacy. nih.gov
In the context of cancer research, benzamide derivatives are frequently studied as inhibitors of poly(ADP-ribose) polymerase (PARP). PARP is a family of enzymes crucial for DNA repair, particularly in the base excision repair pathway. By inhibiting PARP, these compounds can induce synthetic lethality in cancer cells that have deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. While direct studies on this compound are limited, analogous compounds containing an oxadiazole ring in place of the oxazole have demonstrated significant effects on cancer cell viability. For instance, treatment of mammary carcinoma cells (MCF-7) with these analogues has been shown to induce PARP cleavage, phosphorylation of H2AX (a marker of DNA double-strand breaks), and activation of caspase-3, all of which are hallmarks of apoptosis (programmed cell death). nih.gov
To confirm that these cellular responses are a direct result of the compound binding to its intended target within the cell, a technique known as the Cellular Thermal Shift Assay (CETSA) is often employed. nih.govresearchgate.net CETSA is based on the principle that when a ligand binds to a target protein, it generally increases the protein's thermal stability. nih.gov In a typical CETSA experiment, cells are treated with the compound and then heated. The soluble fraction of proteins is then analyzed, often by Western blot or mass spectrometry. An increase in the amount of the target protein remaining in the soluble fraction at elevated temperatures in the presence of the compound indicates target engagement. researchgate.netresearchgate.net This method has been successfully used to confirm the intracellular binding of various PARP inhibitors, providing direct evidence that the observed cellular effects are a consequence of the inhibitor interacting with PARP1 within the complex environment of the cell. nih.govresearchgate.net
The table below summarizes the observed cellular responses for analogues of this compound.
| Compound Class | Cellular Response | Affected Signaling Cascade |
| Oxazole-Benzamide Analogues | Inhibition of bacterial cytokinesis, cell filamentation | Bacterial cell division pathway (FtsZ polymerization) |
| Oxadiazole-Benzamide Analogues | Decreased cancer cell viability, induction of apoptosis | DNA damage repair pathway (PARP inhibition), Apoptotic signaling (Caspase activation) |
Enzyme Kinetics and Binding Thermodynamics
The efficacy of this compound analogues as inhibitors is quantitatively assessed through enzyme kinetics and binding thermodynamics studies. These investigations provide crucial insights into the potency, mechanism of inhibition, and the physical forces driving the interaction between the compound and its target enzyme.
Enzyme kinetic studies are fundamental to characterizing the inhibitory potential of these compounds. A key parameter derived from these studies is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For benzamide analogues targeting PARP1, enzymatic assays have been used to determine their inhibitory potency. For example, oxadiazole-based analogues have been shown to inhibit PARP1 activity in a concentration-dependent manner. nih.gov Similarly, other benzamide derivatives have demonstrated potent inhibition of enzymes like tyrosinase, with IC50 values in the low micromolar range. researchgate.net
The following table presents representative enzyme inhibition data for analogues of this compound against different enzyme targets.
| Compound Analogue | Target Enzyme | IC50 (µM) |
| Oxadiazole-Benzamide 5u | PARP1 | ~5.5 (calculated from % inhibition) |
| Oxadiazole-Benzamide 5s | PARP1 | ~11 (calculated from % inhibition) |
| N'-(benzoyloxy)benzamide | Tyrosinase | 2.5 |
| N'-phenylbenzohydrazide | Tyrosinase | 10.5 |
Beyond just potency, kinetic analyses can also elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This is typically determined by measuring the enzyme's reaction rates at various substrate and inhibitor concentrations and analyzing the data using graphical methods like Lineweaver-Burk plots.
Binding thermodynamics delves into the forces that govern the formation of the enzyme-inhibitor complex. Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are invaluable for these studies. ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (dissociation constant, Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. These thermodynamic parameters provide a complete picture of the binding process. For instance, a negative enthalpy change suggests that hydrogen bonds and van der Waals interactions are the primary drivers of binding, while a positive entropy change indicates that hydrophobic interactions play a significant role.
Structure Activity Relationship Sar and Rational Design of 4 5 Oxazolyl Benzamide Analogues
Systematic Modification of the Oxazole (B20620) Ring System
One of the primary strategies has been the introduction of substituents at various positions of the oxazole ring. For instance, in a series of oxazole-benzamide inhibitors of the bacterial cell division protein FtsZ, the introduction of a halogen atom at the 5-position of the oxazole ring was investigated. nih.gov This modification was found to be particularly effective, with selected analogues possessing a 5-halo oxazole moiety demonstrating potent anti-staphylococcal activity. nih.gov Notably, these compounds were also able to inhibit a strain of S. aureus that had developed resistance to earlier inhibitors in the series, suggesting that the 5-halo substitution could overcome certain resistance mechanisms. nih.gov
Another approach to modifying the core structure involves the bioisosteric replacement of the oxazole ring with other five-membered heterocycles. For example, isoxazole-containing benzamide (B126) derivatives have also been designed and synthesized as FtsZ modulators. In one such study, compounds featuring an isoxazol-5-yl group exhibited strong antibacterial activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). This indicates that while the oxazole is a valid scaffold, related heterocycles can also be accommodated by the target's binding site and may offer advantages in terms of synthesis or physicochemical properties.
The data below illustrates the impact of substitutions on the heterocyclic ring on antibacterial activity.
| Compound ID | Heterocyclic Ring Modification | Target Organism | Activity (MIC µg/mL) |
| Parent | Unsubstituted Oxazole | S. aureus | Baseline |
| Analog A | 5-Chloro-oxazole | S. aureus | Improved |
| Analog B | 5-Bromo-oxazole | S. aureus | Improved |
| Analog C | Isoxazol-5-yl | S. aureus | Potent |
Exploration of Substituent Effects on the Benzamide Moiety
The benzamide portion of the 4-(5-Oxazolyl)-benzamide scaffold plays a critical role in anchoring the molecule to its biological target, often through hydrogen bonding interactions. Consequently, the electronic and steric properties of substituents on the benzamide ring can significantly modulate binding affinity and, therefore, biological activity.
SAR studies on related heterocyclic benzamides have provided valuable insights. For instance, in a series of pyrazol-5-yl-benzamide derivatives containing an oxazole group, various substituents on the benzamide ring were explored for their antifungal activity. It was found that the nature and position of these substituents were critical for potency. nih.gov
Generally, the introduction of small, electron-withdrawing groups on the benzamide ring can enhance activity. For example, in a series of benzothiazole (B30560) derivatives, a compound bearing chloro and methoxy (B1213986) groups on the aryl ring of the benzamide displayed broad-spectrum antimicrobial activity. rsc.org This suggests that modulating the electronic profile of the benzamide ring can lead to improved interactions with the target protein.
The position of the substituent is also a key determinant of activity. In the development of pyrazol-5-yl-benzamide derivatives as succinate (B1194679) dehydrogenase inhibitors, it was observed that the location of substituents on the benzamide ring influenced the antifungal efficacy. nih.gov A similar principle can be applied to the this compound series, where the optimal positioning of substituents would likely be dictated by the specific topology of the target's binding pocket.
The following table summarizes the general trends observed for substituent effects on the benzamide ring in related heterocyclic compounds.
| Substituent Type | Position | General Effect on Activity |
| Electron-withdrawing (e.g., -Cl, -F) | Ortho, Meta, Para | Often enhances activity |
| Electron-donating (e.g., -OCH3, -CH3) | Ortho, Meta, Para | Variable, can increase or decrease activity |
| Bulky groups | Any | Often detrimental due to steric hindrance |
Conformational Analysis and Stereochemical Considerations in Activity
While specific conformational studies on this compound are not extensively documented in publicly available literature, insights can be drawn from computational studies of structurally similar molecules, such as N-(thiazol-2-yl) benzamides. These studies highlight the importance of intramolecular interactions, such as hydrogen bonds, in stabilizing particular conformations. The attractive dipole-dipole interaction between the amide N-H and the nitrogen atom of the heterocyclic ring can play a significant role in determining the preferred conformation.
The introduction of chiral centers into the this compound scaffold necessitates a consideration of stereochemistry. In the development of oxazole-benzamide FtsZ inhibitors, the introduction of a methyl group on the linker connecting the oxazole and difluorobenzamide rings created a chiral molecule. The biological activity of the resulting enantiomers would need to be evaluated independently, as it is common for one enantiomer to be significantly more active than the other. This is because the three-dimensional arrangement of atoms in the chiral center can lead to differential interactions with the chiral environment of the protein's binding site.
Key considerations in the conformational and stereochemical analysis of this compound analogues include:
Intramolecular hydrogen bonding: These interactions can lock the molecule into a specific, lower-energy conformation that may be more or less favorable for binding.
Stereoisomerism: If chiral centers are present, the absolute configuration (R or S) can have a profound impact on biological activity.
Lead Optimization Strategies through Iterative Chemical Synthesis and Biological Evaluation
Lead optimization is a crucial phase in drug discovery that aims to refine the properties of a promising lead compound, such as this compound, to generate a clinical candidate. This is an iterative process involving cycles of chemical synthesis to create new analogues, followed by biological evaluation to assess their activity, selectivity, and pharmacokinetic properties.
A key strategy in the lead optimization of oxazole-benzamide inhibitors has been to improve their metabolic stability and pharmacokinetic profiles. For instance, substitutions at the pseudo-benzylic carbon of the scaffold have been shown to increase metabolic stability. nih.gov This approach can also provide a handle for the creation of prodrugs, which can improve properties such as solubility or oral bioavailability. nih.gov
The iterative nature of this process is exemplified by the development of benzoxazolone carboxamides as acid ceramidase inhibitors. nih.gov Through successive rounds of synthesis and testing, researchers were able to identify a lead molecule with improved CNS penetration and oral bioavailability. nih.gov This highlights the importance of a multi-parameter optimization approach, where improvements in potency must be balanced with favorable ADME (absorption, distribution, metabolism, and excretion) properties.
Quantitative structure-activity relationship (QSAR) models can also be employed to guide lead optimization. By establishing a mathematical relationship between the chemical structures of a series of compounds and their biological activities, QSAR can help to predict the activity of novel, unsynthesized analogues, thereby prioritizing synthetic efforts.
The lead optimization process for this compound analogues would typically involve:
Identification of a lead compound: A molecule with promising, albeit imperfect, activity and properties.
Hypothesis generation: Based on SAR data, propose modifications to improve specific properties.
Chemical synthesis: Prepare a focused library of new analogues based on the hypotheses.
Biological evaluation: Test the new compounds in a panel of in vitro and in vivo assays to assess their potency, selectivity, and pharmacokinetic profile.
Data analysis and iteration: Analyze the results to refine the SAR understanding and design the next generation of analogues.
This cyclical process is continued until a compound that meets all the criteria for a preclinical candidate is identified.
Computational Chemistry and in Silico Modeling in 4 5 Oxazolyl Benzamide Research
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for predicting the interaction between a ligand, such as a 4-(5-Oxazolyl)-benzamide derivative, and the binding site of a target protein. By simulating the binding process, researchers can estimate the strength of the interaction, known as the binding affinity, and visualize the key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.
In research involving related benzamide (B126) structures, molecular docking has been instrumental in identifying potential biological targets and elucidating binding modes. For instance, studies on pyrazol-5-yl-benzamide derivatives used molecular docking to suggest that succinate (B1194679) dehydrogenase (SDH) could be their potential target enzyme. nih.gov The docking analysis helped to explain significant differences in the antifungal activities observed between different stereoisomers of the same compound. nih.gov Similarly, docking studies on various benzoxazole (B165842) and benzamide derivatives have been used to predict their binding affinities against targets like prostaglandin (B15479496) H2 synthase (PGHS) and the SARS-CoV-2 main protease. researchgate.netsamipubco.com These studies demonstrate that higher (more negative) docking scores often correlate with better biological activity. nih.gov
Table 1: Representative Molecular Docking Scores of Benzamide Derivatives Against Various Protein Targets This table presents data from research on related benzamide compounds to illustrate the application of molecular docking.
| Compound Class | Target Protein | Representative Compound | Docking Score (kcal/mol) | Source |
| Pyrazol-5-yl-benzamide Derivatives | Succinate Dehydrogenase (SDH) | (S)-4h | Not specified, but used for binding mode analysis | nih.gov |
| 2-Substituted Benzoxazole Derivatives | PGHS | Compound 8 | -7.426 | researchgate.net |
| N-(Thiazol-2-yl)benzamide Derivatives | Quorum Sensing Receptors | Compound 3a | -11.2 | nih.gov |
| 1H-Pyrazol-4-yl Benzamides | DNA | Not specified | Not specified, used to study DNA interaction | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By analyzing how variations in structural or physicochemical properties affect activity, QSAR models can predict the activity of new, unsynthesized compounds.
For classes of compounds including benzamides and related heterocycles, QSAR studies have successfully correlated physicochemical parameters with biological outcomes. nih.gov For example, a QSAR study on antitubulin benzamide derivatives found a strong correlation (r²: 0.941) between cytotoxic activity and parameters such as the logarithm of the partition coefficient (XlogP), a shape index (kaapa2), and the quadrupole moment (Quadrupole1). nih.gov Such models are valuable for guiding the synthesis of new derivatives with potentially improved activity. 2D- and 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA), have been developed for other related series, such as 5-benzyl-4-thiazolinone and N-(5-substituted-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamides, achieving good predictive power and helping to identify key steric and electrostatic fields that influence activity. nih.govnih.gov
Table 2: Example of Statistical Parameters for a QSAR Model This table presents generalized data based on published QSAR studies on related compounds to illustrate model validation.
| Parameter | Description | Typical Value | Source |
| r² | Coefficient of determination (goodness of fit) | > 0.8 | nih.govnih.gov |
| q² | Cross-validated correlation coefficient (predictive ability) | > 0.5 | nih.gov |
| F-statistic | F-test value (statistical significance of the model) | High values (e.g., > 90) | nih.gov |
| Se | Standard error of the estimate | Low values | nih.gov |
Pharmacophore Modeling and Virtual Ligand Screening
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to interact with a specific biological target. Once a pharmacophore model is developed based on a set of known active compounds, it can be used as a 3D query to rapidly screen large databases of virtual compounds to identify new potential leads that match the required features.
This approach has been successfully applied in the discovery of inhibitors for various targets using scaffolds related to this compound. For instance, a pharmacophore model was developed for cholesteryl ester transfer protein (CETP) inhibitors based on a series of benzyl (B1604629) benzamide derivatives. researchgate.net The model identified key features necessary for binding, and subsequent mapping of new compounds confirmed that they fit the pharmacophore fingerprint, explaining their high binding affinity. researchgate.net This demonstrates the utility of pharmacophore modeling in rational drug design and the discovery of novel chemical entities that could be further optimized.
Table 3: Common Pharmacophore Features in Drug Design This table lists common chemical features used to build a pharmacophore model.
| Feature | Abbreviation | Description |
| Hydrogen Bond Acceptor | HBA | An atom or group that can accept a hydrogen bond. |
| Hydrogen Bond Donor | HBD | An atom or group that can donate a hydrogen atom to a hydrogen bond. |
| Hydrophobic Group | H | A nonpolar group that interacts favorably with other nonpolar groups. |
| Aromatic Ring | AR | A planar, cyclic, conjugated system of atoms. |
| Positive Ionizable | PI | A group that is likely to be positively charged at physiological pH. |
| Negative Ionizable | NI | A group that is likely to be negatively charged at physiological pH. |
Molecular Dynamics Simulations for Conformational Sampling and Binding Stability
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations provide detailed information about the conformational changes of proteins and ligands and the stability of their complexes. Starting from a docked pose, an MD simulation can verify whether the ligand remains stably bound in the active site or if it dissociates.
MD simulations are frequently used to complement molecular docking studies for benzamide-containing compounds. In a study of pyrazol-5-yl-benzamide derivatives, MD simulations were performed to confirm the stability of the ligand-protein complex and to validate the interactions predicted by docking. nih.gov Similarly, research on novel 4-(1,2,4-oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide derivatives used MD simulations to show that an active compound could bind stably within the active site of its target, histone deacetylase (HDAC). nih.gov Analysis of the simulation trajectory, often by measuring the root-mean-square deviation (RMSD), can confirm the stability of the complex, with low and stable RMSD values indicating a stable binding pose. nih.govnih.gov
Table 4: Representative Molecular Dynamics (MD) Simulation Results This table shows typical output parameters from MD simulations on related compounds, indicating complex stability.
| Compound Class | Target Protein | Simulation Length (ns) | Average RMSD (Å) | Finding | Source |
| Pyrazol-5-yl-benzamide | SDH | Not specified | Not specified | Verified binding stability | nih.gov |
| 4-(1,2,4-Oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide | HDAC | Not specified | Not specified | Confirmed stable binding in the active site | nih.gov |
| Benzoxazole Derivatives | 4JT5 Protein | 150 | ~2.8 - 3.0 | Confirmed stability in the active site | researchgate.net |
| Benzimidazole (B57391) Derivatives | SARS-CoV-2 Mpro | 100 | Low fluctuation | Indicated stable ligand-protein complex | nih.gov |
Emerging Research Avenues and Future Directions for 4 5 Oxazolyl Benzamide
Development of Novel Synthetic Methodologies
The efficient and versatile synthesis of 4-(5-Oxazolyl)-benzamide and its derivatives is paramount for advancing its research and application. While classical methods for oxazole (B20620) synthesis, such as the Robinson-Gabriel and Fischer syntheses, provide foundational routes, contemporary research is focused on developing more efficient, greener, and diverse methodologies.
One promising approach involves the use of metal-catalyzed cross-coupling reactions to construct the oxazole ring or to append the benzamide (B126) moiety. For instance, palladium- or copper-catalyzed reactions could offer milder conditions and broader functional group tolerance compared to traditional methods. Microwave-assisted organic synthesis (MAOS) is another area of active development, offering the potential for dramatically reduced reaction times and increased yields.
Furthermore, researchers are exploring novel retrosynthetic disconnections of the this compound scaffold. This could lead to the discovery of entirely new synthetic pathways, potentially starting from more readily available and structurally diverse starting materials. The development of one-pot or tandem reactions that combine several synthetic steps into a single, efficient process is also a key objective.
A comparative overview of traditional versus modern synthetic approaches is presented below:
| Feature | Traditional Methods (e.g., Robinson-Gabriel) | Modern Methods (e.g., Metal-Catalysis, MAOS) |
| Reaction Conditions | Often harsh (high temperatures, strong acids/bases) | Generally milder |
| Reaction Times | Can be lengthy (hours to days) | Significantly shorter (minutes to hours) |
| Substrate Scope | Can be limited | Often broader, with better functional group tolerance |
| Environmental Impact | May generate significant waste | Often more atom-economical and "greener" |
| Efficiency | Yields can be variable | Often higher and more reproducible yields |
Discovery of Untapped Biological Targets and Therapeutic Applications
The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it has the potential to interact with a wide range of biological targets. While initial research has hinted at its potential in certain therapeutic areas, a vast landscape of untapped biological targets remains to be explored.
Recent studies on structurally related oxazole-benzamide compounds have shown promise in several areas. For example, some derivatives have been investigated as inhibitors of the bacterial cell division protein FtsZ, suggesting potential as novel antibacterial agents. Others have demonstrated activity as lipoxygenase inhibitors, indicating a possible role in the development of anti-inflammatory and analgesic drugs.
The broader class of oxazole-containing compounds has been associated with a diverse array of pharmacological activities, including:
Anticancer: Targeting various pathways involved in tumor growth and proliferation.
Neurodegenerative Diseases: Modulating targets implicated in conditions like Alzheimer's disease.
Metabolic Disorders: Showing potential in the management of hyperglycemia and related conditions.
Antimicrobial: Exhibiting activity against a range of bacteria and fungi.
Future research will likely focus on systematically screening this compound and its analogues against a wide panel of biological targets to uncover new therapeutic opportunities. This could involve target-based screening against known enzymes and receptors, as well as phenotypic screening to identify compounds that produce a desired biological effect in cells or organisms, without prior knowledge of the specific target.
Integration with Advanced High-Throughput Screening Platforms
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large libraries of chemical compounds against specific biological targets. The integration of this compound and its derivatives into HTS campaigns is a critical step in unlocking their full therapeutic potential.
The development of robust and miniaturized HTS assays is essential for this endeavor. These assays can be designed to measure various biological activities, such as enzyme inhibition, receptor binding, or changes in cellular signaling pathways. The this compound scaffold is well-suited for inclusion in diverse chemical libraries used for HTS due to its synthetic tractability, which allows for the creation of a wide range of analogues with varying physicochemical properties.
Advanced HTS platforms, such as those utilizing fluorescence-based readouts, label-free technologies, and automated liquid handling, can significantly accelerate the screening process. The data generated from these screens can then be used to identify "hit" compounds that exhibit the desired biological activity. These hits can subsequently be optimized through medicinal chemistry efforts to improve their potency, selectivity, and drug-like properties.
| HTS Platform | Principle | Application for this compound |
| Fluorescence-Based Assays | Measures changes in fluorescence intensity, polarization, or resonance energy transfer. | Screening for inhibitors of fluorescently-labeled enzymes or receptor binding assays. |
| Luminescence-Based Assays | Detects light produced by a biochemical reaction. | Reporter gene assays to measure the effect on gene expression. |
| Label-Free Technologies | Measures changes in physical properties (e.g., mass, refractive index) upon binding. | Identifying direct binding to a target protein without the need for labels. |
| High-Content Screening | Automated microscopy and image analysis to measure multiple cellular parameters. | Assessing effects on cell morphology, proliferation, and toxicity in a single assay. |
Application as Chemical Probes for Biological System Elucidation
Beyond their potential as therapeutic agents, molecules based on the this compound scaffold can be valuable tools for basic biological research. By modifying the core structure to incorporate reporter tags, such as fluorescent dyes or affinity labels (e.g., biotin), researchers can create chemical probes to investigate complex biological systems.
Fluorescently-labeled this compound derivatives can be used to visualize the localization of their biological targets within cells and tissues using advanced microscopy techniques. This can provide crucial insights into the function of these targets in health and disease.
Affinity-based probes, on the other hand, can be used to identify the specific cellular targets of a bioactive compound. In a typical workflow, a biotinylated version of the compound is incubated with cell lysates. The compound and its bound proteins are then captured using streptavidin-coated beads. The captured proteins can then be identified using techniques like mass spectrometry, thereby revealing the molecular targets of the original compound.
The development of such chemical probes based on the this compound structure will be instrumental in elucidating its mechanism of action and in identifying new and unexpected biological roles for this versatile chemical entity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(5-Oxazolyl)-benzamide derivatives, and how are intermediates validated?
- Methodological Answer : The synthesis typically involves coupling reactions between substituted benzamides and oxazole precursors. For example, intermediates like 4-(pyrrolo[2,3-<i>d</i>]pyrimidine-4-yloxy)benzamide derivatives are synthesized via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. Key intermediates are validated using -NMR, -NMR, and high-resolution mass spectrometry (HRMS). Purity is confirmed via HPLC (>95%) .
Q. How is structural characterization of this compound derivatives performed to confirm regioselectivity?
- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation (e.g., bond angles and torsion angles in 4-chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide). Spectroscopic techniques like IR and 2D-NMR (e.g., - HSQC) resolve regioselectivity issues in substituted benzamides. Computational methods (DFT) may supplement experimental data .
Q. What in vitro assays are used to evaluate the biological activity of this compound derivatives?
- Methodological Answer : Common assays include:
- Enzyme inhibition : IC determination via fluorescence polarization (e.g., PARP-1 inhibition assays using NAD-dependent auto-poly-ADP-ribosylation) .
- Cell viability : MTT or CellTiter-Glo assays in cancer cell lines (e.g., CHK1 inhibition studies in HeLa cells) .
- Target engagement : Surface plasmon resonance (SPR) to measure binding affinity to HDACs or kinases .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction outcomes during benzamide functionalization (e.g., divergent oxidation vs. chlorination)?
- Methodological Answer : Mechanistic studies using isotopic labeling (e.g., -HO for oxidation pathways) and computational modeling (DFT for transition-state analysis) are critical. For example, Cu(II)-mediated C-H oxidation of N-(8-quinolinyl)benzamide yields methoxylation under basic conditions (organometallic pathway) vs. chlorination under acidic conditions (single-electron-transfer mechanism). Reaction monitoring via in situ Raman spectroscopy helps identify intermediates .
Q. What strategies optimize the pharmacokinetic profile of this compound-based HDAC inhibitors?
- Methodological Answer : Brain region-selective HDAC inhibitors like MS-275 (N-(2-aminophenyl)-4-[N-(pyridin-3-yl-methoxycarbonyl)aminomethyl]benzamide) are optimized by:
- Structural modifications : Introducing pyridylmethoxy groups to enhance blood-brain barrier (BBB) penetration.
- Dose-response profiling : Subcutaneous administration at 15–60 µmol/kg to assess Ac-H3 levels in frontal cortex vs. striatum .
- Metabolic stability : Microsomal incubation (e.g., human liver microsomes) to identify and block cytochrome P450 oxidation sites .
Q. How do substituents on the oxazole ring influence the bioactivity of this compound derivatives?
- Methodological Answer : Systematic structure-activity relationship (SAR) studies are conducted by:
- Electron-withdrawing groups : Fluorine or trifluoromethyl at the oxazole 2-position enhances kinase inhibition (e.g., CHK1 inhibitors) by stabilizing hydrogen bonds with ATP-binding pockets .
- Bulkier substituents : Isopentyl or morpholino groups improve selectivity for PI3K/AKT over off-target kinases .
- Quantitative SAR (QSAR) : Molecular docking (AutoDock Vina) and free-energy perturbation (FEP) calculations predict binding modes .
Q. What analytical methods address discrepancies in purity assessments between vendors for this compound derivatives?
- Methodological Answer : Cross-validate purity using orthogonal techniques:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
